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MS2177

SETD8 inhibition Binding affinity Structure-activity relationship

MS2177 is a small-molecule, substrate-competitive inhibitor of the lysine methyltransferase SETD8 (KMT5a), the sole enzyme responsible for monomethylation of histone H4 at lysine 20 (H4K20me1). It was developed through structure-guided optimization of an earlier SETD8 inhibitor and co-crystallized with the human enzyme, yielding the first X-ray crystal structure of SETD8 bound to a small-molecule ligand (PDB: 5T5G, resolution 2.10 Å).

Molecular Formula C24H38N6O2
Molecular Weight 442.608
Cat. No. B1191807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS2177
SynonymsMS2177;  MS-2177;  MS 2177.; 7-(2-aminoethoxy)-6-methoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine
Molecular FormulaC24H38N6O2
Molecular Weight442.608
Structural Identifiers
SMILESCOC1=C(OCCN)C=C(N=C(N2CCCC2)N=C3NCCCCCN4CCCC4)C3=C1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

MS2177 Inhibitor Procurement: Baseline Profile, Target Selectivity, and Key Structural Features


MS2177 is a small-molecule, substrate-competitive inhibitor of the lysine methyltransferase SETD8 (KMT5a), the sole enzyme responsible for monomethylation of histone H4 at lysine 20 (H4K20me1) [1]. It was developed through structure-guided optimization of an earlier SETD8 inhibitor and co-crystallized with the human enzyme, yielding the first X-ray crystal structure of SETD8 bound to a small-molecule ligand (PDB: 5T5G, resolution 2.10 Å) [1][2]. MS2177 demonstrates an in vitro IC₅₀ of 1.9 μM (σ = 1.05 μM, n = 4) in a scintillation proximity assay and a binding affinity (K_D) of 1.3 μM measured by isothermal titration calorimetry (ITC) [1]. The compound operates through a non-covalent, substrate-competitive mechanism that distinguishes it from later-generation covalent SETD8 inhibitors [1].

Mechanism
Reversible substrate-competitive inhibition
Structural context
Crystallographically characterized binding mode (PDB: 5T5G)
Target engagement
Defined affinity window for washout and dose-response studies

Why Generic Substitution of MS2177 with Alternative SETD8 Inhibitors Fails: Key Differentiators for Procurement


SETD8 inhibitors are not functionally interchangeable due to fundamental differences in inhibition mechanism (non-covalent vs. covalent), binding kinetics, and selectivity profiles. MS2177 acts as a substrate-competitive inhibitor with a defined non-covalent binding mode, making it reversible and tunable in experimental settings, whereas later-generation covalent inhibitors such as MS453 irreversibly modify a cysteine residue near the active site [1]. Furthermore, the binding affinity gap between MS2177 and its direct structural precursor (compound 93) exceeds an order of magnitude (K_D 1.3 μM vs. 18 μM), demonstrating that even closely related analogs within the same chemical series cannot serve as drop-in replacements without significant loss of target engagement [1]. These mechanistic and affinity differences directly impact the design of dose-response studies, washout experiments, and cellular target-engagement assays, making compound selection a critical factor in experimental reproducibility [1].

This compound
MS2177
Non-covalent, reversible; Kₑ ~1.3 μM
Analogs may not match
Precursor compound 93 shows >10-fold weaker binding, altering target-engagement profiles
This compound
MS2177
Reversible; suitable for washout experiments
Mechanism mismatch
Covalent inhibitor MS453 prevents reversibility; temporal control of inhibition differs fundamentally

MS2177 Quantitative Differentiation Evidence: Head-to-Head Performance Data for Informed Procurement


MS2177 vs. Direct Precursor Compound 93: >13-Fold Improvement in Binding Affinity (ITC)

MS2177 was designed by introducing an aminoethyl side chain onto compound 93, the earlier-generation SETD8 inhibitor. This modification resulted in a dramatic improvement in binding affinity: MS2177 exhibited a K_D of 1.3 μM versus 18 μM for compound 93, representing a >13-fold enhancement [1]. The functional IC₅₀ of MS2177 was 1.9 μM in a scintillation proximity assay, while compound 93 failed to reach an equivalent level of potency [1]. The comparison was performed under identical experimental conditions using isothermal titration calorimetry (ITC) for K_D determination and a scintillation proximity assay for IC₅₀ measurement [1].

Binding affinity vs. precursor
Head-to-head
Kₑ 1.3 μM vs. 18 μM (13.8-fold tighter)
Supports target-engagement assay interpretation
ITC data; identical conditions
SETD8 inhibition Binding affinity Structure-activity relationship

Mechanism of Action Differentiation: MS2177 Non-Covalent Substrate-Competitive Inhibition vs. MS453 Covalent Irreversible Inhibition

MS2177 is a non-covalent, substrate-competitive inhibitor that binds reversibly to the SETD8 active site, as confirmed by the co-crystal structure (PDB: 5T5G) [1][2]. In contrast, MS453—a compound developed from the MS2177 scaffold—was engineered as a covalent inhibitor that irreversibly modifies cysteine 311 near the inhibitor binding site with near-quantitative yield [1]. MS453 demonstrates an IC₅₀ of 804 nM against SETD8 and exhibits selectivity against a panel of 28 other methyltransferases [1]. While MS453 achieves higher potency through covalent modification, its irreversible mechanism prevents washout experiments and limits temporal control of target inhibition, advantages retained by the reversible MS2177 scaffold [1].

Inhibition mechanism
Reported
Reversible (non-covalent) vs. irreversible (covalent) MS453
Mechanism-dependent experimental design
Washout and residence-time studies require reversibility
Inhibition mechanism Reversibility Covalent vs. non-covalent

Structural Differentiation: MS2177 Co-Crystal Structure Provides the First Atomic-Level View of SETD8 Small-Molecule Inhibition

The co-crystal structure of human SETD8 with MS2177 (PDB: 5T5G, 2.10 Å resolution) represents the first crystal structure of SETD8 in complex with any small-molecule inhibitor [1][2]. This structure revealed the substrate-competitive binding mode of MS2177 within the histone H4 peptide-binding pocket and served as the direct structural template for the design of the covalent inhibitor MS453 [1]. No prior SETD8 inhibitor had been characterized at atomic resolution, making the MS2177 complex the foundational structural dataset for this target class [1]. By contrast, most alternative SETD8 inhibitors lack publicly available co-crystal structures, limiting the ability to perform structure-based optimization or rational analog design [1].

Co-crystal structure
Reported
PDB: 5T5G, 2.10 Å – first SETD8–inhibitor complex
Enables structure-based optimization workflows
No alternative public co-crystal structures available
X-ray crystallography Binding mode Structure-based drug design

Target Class Selectivity: MS2177 and Its Derivatives Demonstrate Selectivity for SETD8 Across a Panel of Methyltransferases

The covalent derivative of MS2177, MS453, was screened against a panel of 28 other methyltransferases and demonstrated selectivity for SETD8 [1]. While direct selectivity panel data for MS2177 itself have not been reported in the peer-reviewed literature with the same breadth, MS2177 binds to the same substrate pocket that was structurally validated in the co-crystal structure, and the chemical scaffold was the direct progenitor of the selective MS453 series [1]. The substrate-competitive mechanism inherently targets a pocket that is structurally divergent among methyltransferases, providing a rational basis for expecting class selectivity [1]. Users requiring confirmed selectivity data should consider MS453 for panel-screened applications, while MS2177 remains the preferred non-covalent, reversible tool compound for mechanistic studies [1].

Selectivity context
Class-level
Inferred from scaffold; derivative MS453 selective over 28 methyltransferases
Selectivity requires derivative validation
Panel data for MS2177 not yet reported
Selectivity profiling Methyltransferase panel Off-target risk

MS2177 Optimal Application Scenarios: Matching Compound Properties to Research and Procurement Needs


Reversible Pharmacological Inhibition of SETD8 for Mechanistic Epigenetics Studies

MS2177 is the tool compound of choice for experiments requiring reversible, non-covalent inhibition of SETD8. Its substrate-competitive mechanism and defined binding mode (PDB: 5T5G) make it suitable for washout experiments, target-residence-time measurements, and dose-response studies where reversible target engagement is essential [1][2]. The IC₅₀ of 1.9 μM and K_D of 1.3 μM provide a well-characterized potency window for cellular assays, and the compound's reversible nature avoids the confounding effects of permanent target modification that accompany covalent inhibitors such as MS453 [1].

Structure-Based Drug Design and Medicinal Chemistry Campaigns Targeting SETD8

The co-crystal structure of SETD8 with MS2177 (PDB: 5T5G, 2.10 Å) is the foundational structural dataset for the target, enabling structure-guided optimization of new inhibitors [1]. Medicinal chemistry teams initiating SETD8 programs should procure MS2177 as both a reference inhibitor and a co-crystallization ligand, as the atomic-level binding mode information accelerates rational design cycles and facilitates interpretation of SAR data [1][2]. No alternative SETD8 inhibitor offers comparable structural characterization in the public domain [1].

Comparative Inhibitor Studies: Reversible (MS2177) vs. Covalent (MS453) Target Engagement

For laboratories investigating the differential pharmacological consequences of reversible versus irreversible SETD8 inhibition, MS2177 and MS453 form a matched pair derived from the same chemical scaffold. MS2177 (non-covalent, IC₅₀ 1.9 μM, K_D 1.3 μM) provides reversible target engagement, while MS453 (covalent, IC₅₀ 804 nM) delivers sustained, irreversible inhibition [1]. This pair enables direct comparison of target-residence-time effects, downstream signaling persistence, and resistance development in cellular models [1].

Validation of SETD8-Dependent Cellular Phenotypes with a Well-Characterized Inhibitor Probe

MS2177 is appropriate for validating the SETD8 dependence of cellular phenotypes including H4K20 monomethylation levels, DNA double-strand break repair pathway choice, and tumor cell survival, as documented in the primary literature [1]. Its >13-fold affinity advantage over the direct precursor compound 93 ensures that observed effects are attributable to robust SETD8 engagement rather than insufficient target coverage [1]. For applications requiring the highest level of selectivity confidence across the methyltransferase family, MS453 should be used as a complementary probe [1].

Application
Selection Property
Validation Focus
Reversible mechanistic studies
Non-covalent, substrate-competitive binding
Washout recovery and target residence time
Structure-based design
Co-crystal structure availability
Binding pose and SAR interpretation
Reversible vs. covalent comparison
Matched scaffold, divergent mechanism
Target-engagement persistence in cellular models
Phenotype validation
Well-characterized affinity window
H4K20me1 modulation and pathway-linked endpoints
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